Pemirolast Potassium Hydrate

Description

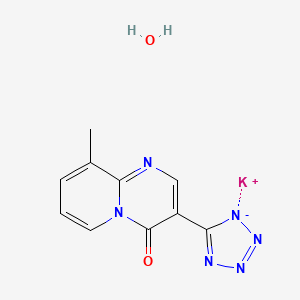

Pemirolast Potassium Hydrate (C₁₀H₇KN₆O·xH₂O) is a mast cell stabilizer and H1 histamine receptor antagonist used primarily to treat allergic conjunctivitis. It exists as a light yellow crystalline powder, freely soluble in water, with a melting point of approximately 322°C (with decomposition) . Its mechanism involves inhibiting calcium ion influx into mast cells, preventing the release of histamine and inflammatory mediators like cytokines, thereby reducing ocular itching, redness, and swelling . Clinical studies highlight its minimal systemic absorption, enhancing local efficacy and safety .

Properties

IUPAC Name |

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWSQUAEGHGPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9KN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Pemirolast Potassium Hydrate involves several steps. One common synthetic route starts with the preparation of 5-ethoxycarbonyl-1H-tetrazole, which is then reacted with 2-amino-3-methylpyridine and triethyl orthoformate to form Pemirolast. The final step involves the formation of the potassium salt . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

Pemirolast Potassium Hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions used.

Reduction: Reduction reactions can convert Pemirolast into its reduced forms.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Allergy Treatment

Pemirolast potassium is widely used to manage allergic conditions, particularly allergic conjunctivitis . It works by inhibiting the release of inflammatory mediators from mast cells, effectively reducing symptoms such as itching and redness in the eyes .

Clinical Study Example:

A pooled analysis of two randomized controlled trials demonstrated that pemirolast potassium 0.1% ophthalmic solution significantly reduced ocular itching compared to placebo in patients with allergic conjunctivitis, showcasing its efficacy in clinical settings .

Anti-Inflammatory Applications

The compound is effective in formulations aimed at reducing inflammation across various conditions. It is particularly valuable in dermatology and ophthalmology due to its safety profile and efficacy .

Applications in Dermatology:

Pemirolast is included in topical treatments designed for inflammatory skin conditions, providing relief from symptoms associated with dermatitis and other allergic skin reactions.

Research on Mast Cell Stabilizers

Pemirolast serves as a critical tool for researchers investigating the mechanisms of mast cell activation and stabilization. Studies utilizing this compound contribute to developing new therapeutic strategies for allergic diseases .

Mechanistic Insights:

Research indicates that pemirolast inhibits antigen-induced calcium influx into mast cells, which is essential for their activation during allergic responses .

Formulation Development

In the pharmaceutical industry, pemirolast potassium is a key ingredient in various formulations, including eye drops and topical treatments. Its inclusion enhances patient compliance due to its proven efficacy and minimal side effects .

| Formulation Type | Active Ingredient | Indication |

|---|---|---|

| Ophthalmic Solution | Pemirolast Potassium | Allergic conjunctivitis |

| Topical Cream | Pemirolast Potassium | Inflammatory skin conditions |

Comparative Studies

The unique properties of pemirolast allow for comparative studies with other mast cell stabilizers, providing insights into their relative effectiveness and potential side effects. Such studies are crucial for optimizing treatment protocols for allergic conditions .

Case Study 1: Efficacy in Allergic Conjunctivitis

A clinical trial involving 274 patients with seasonal allergic conjunctivitis demonstrated that those treated with pemirolast potassium reported significantly fewer days of ocular itching compared to those receiving placebo. The results indicated that pemirolast was effective as early as three minutes post-allergen exposure .

Case Study 2: Safety Profile

In a safety assessment involving healthy volunteers receiving pemirolast potassium ophthalmic solution, no significant adverse effects were reported, reinforcing its safety for long-term use in managing allergic symptoms .

Mechanism of Action

Pemirolast Potassium Hydrate works by binding to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms caused by histamine, such as itching and vasodilation . It also inhibits the antigen-induced release of inflammatory mediators like histamine, leukotrienes, and prostaglandins from mast cells .

Comparison with Similar Compounds

Chemical and Physicochemical Properties

Key Insights :

Mechanism of Action

- This compound : Dual action as a mast cell stabilizer and H1 antagonist, blocking calcium influx and histamine receptors .

- Suplatast Tosilate: Selective suppression of Th2 cytokines (e.g., IL-4, IL-5), reducing eosinophil and lymphocyte accumulation in airways .

- Olopatadine : Dual mechanism akin to Pemirolast but with higher affinity for H1 receptors .

Clinical Implications :

Clinical Efficacy and Selectivity

| Parameter | This compound | Suplatast Tosilate | Cromolyn Sodium | Olopatadine |

|---|---|---|---|---|

| Eosinophil Suppression | Moderate (comparable to Suplatast) | Moderate | Weak | Strong |

| Lymphocyte Inhibition | Weak | Strong | None | None |

| Onset of Action | 15–30 minutes | 1–2 hours | 30–60 minutes | 3–5 minutes |

| Systemic Absorption | Minimal (<1%) | Moderate (~20%) | Minimal | Minimal (~0.01%) |

Findings :

- In infantile guinea pig models, Pemirolast and Suplatast equally suppressed eosinophils, but Suplatast showed superior lymphocyte inhibition, suggesting broader anti-inflammatory utility .

- Olopatadine’s rapid onset and strong H1 blockade make it preferable for acute symptoms, while Pemirolast’s sustained mast cell stabilization suits chronic management .

Biological Activity

Pemirolast potassium hydrate is a mast cell stabilizer primarily used in the treatment of allergic conjunctivitis and other allergic reactions. Its biological activity is characterized by its ability to inhibit the release of inflammatory mediators from mast cells and eosinophils, thus preventing the symptoms associated with allergic responses. This article explores the compound's mechanisms of action, pharmacokinetics, clinical efficacy, and relevant research findings.

Pemirolast potassium functions as a histamine H1 receptor antagonist and a mast cell stabilizer. Its primary mechanisms include:

- Inhibition of Inflammatory Mediators : Pemirolast prevents the antigen-induced release of mediators such as histamine, leukotrienes (C4, D4, E4), and other inflammatory substances from human mast cells and eosinophils .

- Calcium Channel Blockade : The drug inhibits calcium influx into mast cells upon antigen stimulation, which is crucial for the degranulation process that leads to allergic symptoms .

- Eosinophil Chemotaxis Inhibition : Pemirolast also inhibits the migration of eosinophils into ocular tissues, further reducing inflammation associated with allergic conjunctivitis .

Pharmacokinetics

The pharmacokinetic profile of pemirolast potassium highlights its absorption and elimination characteristics:

- Administration : The compound is typically administered topically as an ophthalmic solution.

- Plasma Concentration : Following topical administration, peak plasma concentrations of approximately 4.7 ng/mL are reached within 0.42 hours, with a half-life of about 4.5 hours .

- Excretion : About 10-15% of the administered dose is excreted unchanged in urine following topical application .

Clinical Efficacy

Numerous clinical studies have established the effectiveness and safety of pemirolast potassium in treating allergic conjunctivitis:

- Comparative Studies : In a randomized controlled trial comparing pemirolast potassium (0.1%) with nedocromil sodium (2%), both treatments showed similar efficacy in alleviating symptoms. However, pemirolast was rated significantly more comfortable by patients .

- Longitudinal Studies : A pooled analysis from two phase III clinical trials involving 274 patients indicated that those treated with pemirolast reported significantly fewer days of ocular itching compared to placebo, particularly during ragweed allergy season .

Case Studies

Several case studies have documented the clinical applications and outcomes associated with pemirolast potassium:

- Allergic Conjunctivitis : A study involving 513 patients demonstrated that pemirolast effectively reduced ocular itching and other symptoms related to seasonal allergic conjunctivitis .

- Prophylactic Use : Research has shown that pemirolast can be beneficial in preventing pulmonary hypersensitivity reactions to drugs like paclitaxel, indicating its potential beyond ocular applications .

Research Findings

Recent studies have further elucidated the biological activity of pemirolast potassium:

- In Situ Gel Formulations : A novel delivery system using gellan gum in situ gel has been developed to enhance the bioavailability and sustained release of pemirolast, improving therapeutic efficacy for allergic conjunctivitis treatment .

- Animal Studies : In vivo studies on rats have demonstrated that pemirolast significantly inhibits vascular permeability increases due to Type I allergic reactions and reduces eosinophil migration to conjunctival tissues .

Summary Table of Key Findings

| Study Type | Findings |

|---|---|

| Clinical Trials | Pemirolast significantly reduces ocular itching compared to placebo (63% efficacy) |

| Mechanism | Inhibits mediator release from mast cells; blocks calcium influx |

| Pharmacokinetics | Peak plasma concentration at 0.42 hours; half-life ~4.5 hours |

| Animal Studies | Inhibits vascular permeability; reduces eosinophil migration |

Q & A

Q. What are the key physicochemical properties of pemirolast potassium hydrate, and how do they influence experimental design?

this compound (C₁₀H₇KN₆O) is a light yellow crystalline powder with a molecular weight of 266.30. It is freely soluble in water, slightly soluble in methanol, and very slightly soluble in ethanol. Its melting point is approximately 322°C (with decomposition). These properties dictate its formulation in aqueous solutions for in vitro assays and stability studies. For example, dissolution studies should use potassium hydroxide test solutions (TS) to enhance solubility .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the primary method for purity and dissolution testing. For example, a reversed-phase C18 column with UV detection at 357 nm is used, with a mobile phase of methanol and diluted phosphate buffer (pH 8.0). System suitability tests include resolution factors (>2.0) and tailing factors (<2.0) to ensure precision . Ultraviolet-visible spectrophotometry is also employed for absorbance-based quantification in dissolution studies .

Q. How should researchers address variability in dissolution rates during formulation testing?

Dissolution rate calculations require strict adherence to pharmacopeial guidelines. For tablets, dissolution media (e.g., water or potassium hydroxide TS) must be standardized, and sampling intervals must align with USP/JP protocols. Variability can be mitigated by verifying tablet uniformity and using validated reference standards (RS) for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability or metabolic pathways. For instance, while in vitro studies show dose-dependent inhibition of histamine release from mast cells, in vivo models (e.g., rat PCA assays) may require higher doses due to protein binding or clearance rates. Researchers should cross-validate results using pharmacokinetic-pharmacodynamic (PK-PD) modeling and adjust dosing regimens accordingly .

Q. What strategies optimize HPLC method development for detecting degradation products in this compound formulations?

Degradation products (e.g., hydrolysis byproducts) can be identified using gradient elution with mass spectrometry (MS) detection. Forced degradation studies (acid/base, oxidative stress) should be conducted to establish stability-indicating methods. System suitability criteria must include peak purity (>99%) and resolution from known impurities .

Q. How do storage conditions impact the stability of this compound in long-term studies?

Stability is compromised by light, humidity, and high temperatures. Accelerated stability testing (40°C/75% RH) over 6 months can predict shelf life. Analytical endpoints include water content (<0.5% via Karl Fischer titration) and impurity profiles (≤3% total related substances via HPLC). Tight, light-resistant containers are mandatory for storage .

Q. What experimental designs are recommended for studying pemirolast’s dual mechanism as a mast cell stabilizer and H1 receptor antagonist?

Use parallel in vitro assays:

- Mast cell stabilization : Measure β-hexosaminidase release from RBL-2H3 cells after antigen challenge.

- H1 receptor antagonism : Perform competitive binding assays using [³H]-mepyramine in HEK293 cells expressing H1 receptors. Dose-response curves should be compared to reference compounds (e.g., ebastine) to assess potency .

Q. How can researchers validate the specificity of immunoassays for this compound in biological matrices?

Cross-reactivity testing with structurally similar compounds (e.g., other tetrazole derivatives) is critical. Use spiked plasma/serum samples to assess recovery rates (85–115%) and limit of quantification (LOQ < 1 ng/mL). LC-MS/MS is preferred for confirmatory analysis due to higher specificity .

Methodological Guidance

- Literature Review : Prioritize primary sources (e.g., JP monographs, USP guidelines) over secondary reviews. Use databases like PubMed and Web of Science with keywords: "pemirolast potassium" AND ("pharmacokinetics" OR "stability") .

- Data Reproducibility : Replicate key experiments (e.g., dissolution testing) using JP/USP protocols and report deviations in Supporting Information .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental rigor and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.